molecular formula C10H11BrO2 B14873188 2-(3-Bromophenyl)-1,4-dioxane

2-(3-Bromophenyl)-1,4-dioxane

Cat. No.: B14873188
M. Wt: 243.10 g/mol
InChI Key: IFLIJQVSCRICPK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1,4-dioxane is an organic compound that features a bromophenyl group attached to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1,4-dioxane typically involves the reaction of 3-bromophenol with 1,4-dioxane under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1,4-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-1,4-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1,4-dioxane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, influencing their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-1,3-dioxane
  • 2-(3-Bromophenyl)-1,4-dioxane
  • 2-(3-Bromophenyl)-1,2-dioxane

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(3-bromophenyl)-1,4-dioxane

InChI

InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10H,4-5,7H2

InChI Key

IFLIJQVSCRICPK-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C2=CC(=CC=C2)Br

Origin of Product

United States

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